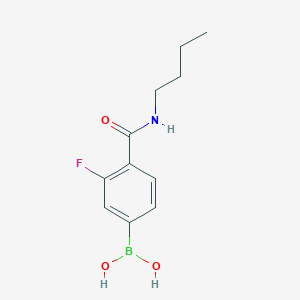
(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid
Overview
Description
“(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid” is an organic compound known for its potential applications in scientific research and industry. It is a boronic acid derivative, which are increasingly utilized in diverse areas of research .
Synthesis Analysis
Boronic acids, including “(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up boronic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular formula of “(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid” is C11H16BNO3 . Boronic acids can form reversible covalent bonds with 1,2- and 1,3-diols .Chemical Reactions Analysis
Boronic acids, including “(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid”, are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They can also be used as reaction catalysts . Protodeboronation of alkyl boronic esters is also possible .Physical And Chemical Properties Analysis
The average mass of “(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid” is 221.061 Da . Boronic acids can exist in an equilibrium between their triangular hydrophobic form and a tetrahedral hydrophilic form .Scientific Research Applications
Boronic Acid Applications in Sensing
Boronic acids are known for their ability to form reversible covalent complexes with sugars and other diols, which makes them useful in the development of sensors. For example, they can be used to create fluorescent sensors for detecting catecholamines like dopamine .
Applications in Carbohydrate Sensing
The unique properties of boronic acids allow them to interact with carbohydrates, which is significant for biomedical applications. Researchers have been exploring ways to develop selective sensors for saccharides due to their complexity .
Click Chemistry and Boronic Acids
Boronic acids play a role in click chemistry reactions, which are widely used in drug discovery and material science. However, these reactions can present challenges, such as copper-mediated boronic acid degradation .
Mechanism of Action
Target of Action
Boronic acids are known to interact with proteins and enzymes, often acting as reversible covalent inhibitors .
Mode of Action
Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols . This property allows boronic acids to interact with biological molecules possessing polyhydroxy motifs .
Biochemical Pathways
Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of boronic acids can vary widely depending on their specific structures .
Result of Action
Boronic acids have been used in various applications, including as reversible covalent inhibitors, which can block the activity of target proteins or enzymes .
Action Environment
The reactivity of boronic acids can be influenced by factors such as ph and the presence of diols .
Safety and Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research, including therapeutics, separation technologies, protein manipulation, and cell labeling . They have been incorporated into a stunning array of materials, ranging from small molecules that can self-assemble into higher order structures such as micelles and polymeric micelles, via larger polymeric assemblies, to large scale hydrogels .
properties
IUPAC Name |
[4-(butylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)9-5-4-8(12(16)17)7-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJLGEGFWPWWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660177 | |
| Record name | [4-(Butylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-17-5 | |
| Record name | B-[4-[(Butylamino)carbonyl]-3-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Butylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate](/img/structure/B1522096.png)
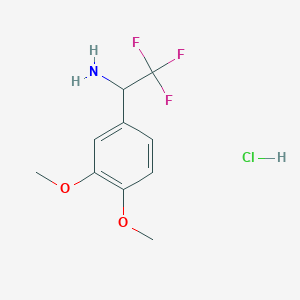
![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)
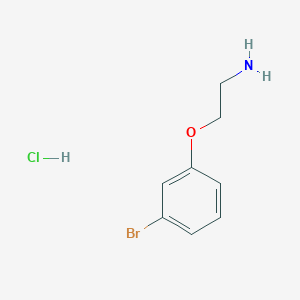



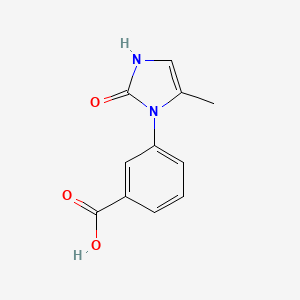
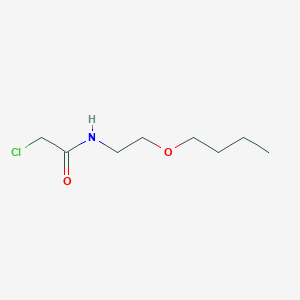
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1522110.png)


![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1522117.png)
